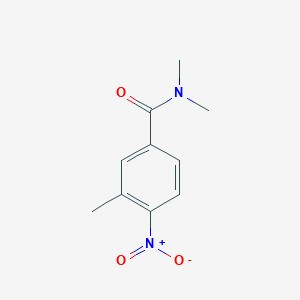

N,N,3-trimethyl-4-nitrobenzamide

描述

N,N,3-Trimethyl-4-nitrobenzamide is a substituted benzamide featuring a nitro group at the para position, methyl groups at the N,N-dimethylated amide nitrogen, and an additional methyl group at the meta position on the aromatic ring. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.22 g/mol.

属性

分子式 |

C10H12N2O3 |

|---|---|

分子量 |

208.21 g/mol |

IUPAC 名称 |

N,N,3-trimethyl-4-nitrobenzamide |

InChI |

InChI=1S/C10H12N2O3/c1-7-6-8(10(13)11(2)3)4-5-9(7)12(14)15/h4-6H,1-3H3 |

InChI 键 |

KGFJFFPZBRHFDS-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)C)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below summarizes key differences between N,N,3-trimethyl-4-nitrobenzamide and its analogs:

Key Observations:

- Electron-withdrawing vs. electron-donating groups : The nitro group in this compound enhances electrophilicity at the aromatic ring, making it reactive toward reductions (e.g., catalytic hydrogenation to form amines). In contrast, bromine in 4-bromo-N,N,3-trimethylbenzamide facilitates SNAr reactions .

- Lipophilicity : Bulky substituents (e.g., diphenylmethyl in or chlorophenyl in ) increase hydrophobicity, which may hinder aqueous solubility but improve membrane permeability.

Thermal and Solubility Properties

- Boiling point : The target compound’s boiling point is expected to be lower than 4-bromo-N,N,3-trimethylbenzamide (350.2°C ) due to the nitro group’s lower molecular volume compared to bromine.

- Density: Predicted to be higher than non-nitro analogs (e.g., 1.366 g/cm³ for 4-bromo-N,N,3-trimethylbenzamide ) due to nitro’s electron density effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。